Burgess reagent

Description

Properties

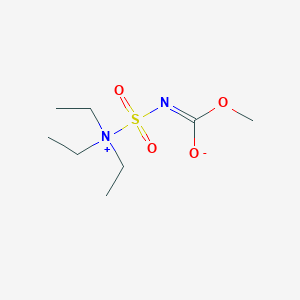

IUPAC Name |

(1E)-1-methoxy-N-(triethylazaniumyl)sulfonylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-5-10(6-2,7-3)15(12,13)9-8(11)14-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHOWEKUVWPFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)S(=O)(=O)/N=C(\[O-])/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894112 | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-56-8 | |

| Record name | Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Methoxycarbonyl)sulfamoyl)triethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(triethylammoniosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Methoxycarbonylsulfamoyl)triethylammonium Hydroxide Inner Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-N-(TRIETHYLAMMONIUMSULFONYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HBH02LFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Burgess Reagent: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a highly selective and mild dehydrating agent with broad utility in modern organic synthesis. This guide provides an in-depth overview of its core applications, including the dehydration of alcohols to alkenes, the cyclodehydration of diols and amino alcohols, and the conversion of primary amides to nitriles. Detailed experimental protocols, quantitative data on reaction yields and conditions, and mechanistic insights are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent.

Introduction

Discovered by Edward M. Burgess, the this compound is a zwitterionic carbamate that has established itself as a go-to reagent for effecting dehydrations under neutral and mild conditions.[1] Its high solubility in many organic solvents and its predictable stereochemical outcome, primarily a syn-elimination, make it a valuable tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[1][2][3] This guide will explore the synthesis, mechanism of action, and primary applications of the this compound, supported by detailed experimental procedures and tabulated data.

Synthesis and Properties

The this compound is typically prepared in a two-step synthesis from commercially available starting materials.[3]

Synthesis of the this compound

The synthesis involves the reaction of chlorosulfonyl isocyanate with methanol, followed by treatment with triethylamine.[3]

Experimental Protocol: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate (this compound) [3]

-

A solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous benzene is prepared in a flask equipped with a dropping funnel and a calcium chloride drying tube.

-

Anhydrous methanol (1.0 eq) dissolved in anhydrous benzene is added dropwise to the stirred solution at 25-30 °C.

-

The reaction mixture is stirred for an additional 30 minutes.

-

The intermediate, methyl (chlorosulfonyl)carbamate, is precipitated by the addition of hexane and collected by filtration. Typical yields range from 88-92%.[3]

-

The dried methyl (chlorosulfonyl)carbamate is then dissolved in anhydrous benzene.

-

A solution of triethylamine (1.0 eq) in anhydrous benzene is added dropwise at 10-15 °C.

-

The mixture is stirred for one hour, during which the this compound precipitates as colorless needles.

-

The product is collected by filtration, washed with benzene, and dried under vacuum to afford the pure this compound in 84-86% yield.[3]

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | C₈H₁₈N₂O₄S |

| Molar Mass | 238.30 g/mol |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 71-72 °C (from toluene)[4] |

| Solubility | Soluble in most common organic solvents[2] |

| Stability | Sensitive to air and moisture; should be stored under an inert atmosphere at low temperature[2][4] |

Mechanism of Action

The primary mode of action for the this compound in the dehydration of alcohols is an intramolecular elimination (Ei) mechanism, which proceeds via a syn-elimination pathway.[5]

The proposed mechanism involves two key steps:

-

Formation of a Sulfamate Ester: The alcohol substrate attacks the electrophilic sulfur atom of the this compound, displacing the triethylammonium group to form an intermediate sulfamate ester.

-

syn-Elimination: Upon heating, the sulfamate ester undergoes a concerted intramolecular elimination. A proton from a carbon adjacent to the oxygen-bearing carbon is abstracted by the sulfamate anion, leading to the formation of an alkene, triethylammonium carbamate, and sulfur dioxide.

Primary Uses and Applications

Dehydration of Alcohols to Alkenes

The most prominent application of the this compound is the dehydration of secondary and tertiary alcohols to form alkenes.[2] This transformation is valued for its mild conditions and high selectivity for the syn-elimination product. Primary alcohols, however, do not typically undergo elimination and instead form stable carbamates.[3]

Data Presentation: Dehydration of Secondary and Tertiary Alcohols

| Substrate | Product | Conditions | Yield (%) | Reference |

| threo-2-Deuterio-1,2-diphenylethanol | trans-Stilbene | Benzene, reflux | >95 | [5] |

| erythro-2-Deuterio-1,2-diphenylethanol | α-Deuterio-trans-stilbene | Benzene, reflux | >95 | [5] |

| Cholesterol | Cholesta-3,5-diene | Benzene, reflux | ~90 | [1] |

| Tertiary Alcohol (unspecified) | Alkene | Aprotic solvent, mild conditions | High | [2] |

Experimental Protocol: Dehydration of a Secondary Alcohol

-

To a solution of the secondary alcohol (1.0 eq) in anhydrous benzene (or another suitable aprotic solvent) is added the this compound (1.1 - 1.5 eq).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding alkene.

Cyclodehydration Reactions

The this compound is also effective in promoting intramolecular cyclodehydration reactions to form various heterocyclic compounds. This includes the synthesis of oxazolines and oxazolidines from hydroxy amides and amino alcohols, respectively.[4][6]

Data Presentation: Cyclodehydration Reactions

| Substrate | Product | Conditions | Yield (%) | Reference |

| N-Oxide of Oxycodone | Oxazolidine derivative | Not specified | Excellent | [5] |

| N-Oxide of O-Acyloxymorphone | Oxazolidine derivative | Not specified | Excellent | [5] |

| Serine/Threonine derivatives | 4,5-Dihydro-oxazoles | Not specified | Good | [4] |

| 1,2-Diols | Cyclic Sulfamidates | THF, reflux, 2.5 eq. reagent | Good | [4] |

| 1,2-Amino alcohols | Cyclic Sulfamides | Not specified | Good to Excellent | [4] |

Experimental Protocol: Synthesis of Oxazolines from β-Hydroxy Amides

-

The β-hydroxy amide (1.0 eq) is dissolved in an appropriate anhydrous solvent (e.g., THF).

-

The this compound (1.1 - 1.5 eq) is added to the solution.

-

The mixture is stirred at room temperature or heated to reflux, with the reaction progress monitored by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired oxazoline.

Conversion of Primary Amides to Nitriles

The this compound provides a mild and efficient method for the dehydration of primary amides to the corresponding nitriles.[7] This transformation is compatible with a wide range of functional groups.

Data Presentation: Synthesis of Nitriles from Primary Amides

| Substrate (Primary Amide) | Product (Nitrile) | Conditions | Yield (%) | Reference |

| Benzamide | Benzonitrile | THF, reflux | High | [8] |

| Various primary amides | Corresponding nitriles | Not specified | Good | [7] |

Experimental Protocol: Synthesis of Nitriles from Primary Amides [9]

-

A primary amide (1.0 eq) is dissolved in an anhydrous solvent such as THF.

-

The this compound (1.1 - 1.5 eq) is added to the solution.

-

The reaction mixture is heated at reflux until the starting material is consumed, as indicated by TLC.

-

The solvent is removed in vacuo.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude nitrile is purified by distillation or column chromatography.

Conclusion

The this compound is a powerful and versatile tool in organic synthesis, offering mild and selective conditions for a variety of transformations. Its primary application as a dehydrating agent for secondary and tertiary alcohols proceeds with predictable syn-stereoselectivity. Furthermore, its utility extends to the synthesis of important heterocyclic structures and the conversion of amides to nitriles. The experimental protocols and data presented in this guide are intended to facilitate the successful application of the this compound in research and development settings, contributing to the advancement of chemical synthesis and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 3. ukessays.com [ukessays.com]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. bloomtechz.com [bloomtechz.com]

An In-depth Technical Guide to the Burgess Reagent: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a highly selective and mild dehydrating agent with broad utility in modern organic synthesis. Its unique internal salt structure contributes to its efficacy in a variety of chemical transformations, most notably the dehydration of alcohols to alkenes. This guide provides a comprehensive overview of the this compound, detailing its chemical structure, physicochemical properties, and diverse applications. Detailed experimental protocols for its synthesis and key reactions are presented, alongside mechanistic insights visualized through logical diagrams. This document serves as a technical resource for researchers leveraging the this compound in synthetic chemistry and drug development.

Chemical Structure and Identification

The this compound is an inner salt of a carbamate derivative. Its structure is characterized by a sulfonylcarbamate core with a triethylammonium counterion covalently bound to the sulfonyl group.

Systematic Name: (Methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt[1]

Common Names: this compound, Methyl N-(triethylammoniosulfonyl)carbamate

Chemical Structure:

Caption: Chemical structure of the this compound.

Physicochemical Properties

The this compound is a white to light yellow crystalline solid that is sensitive to moisture and air, necessitating storage under an inert atmosphere at low temperatures (-20°C is recommended).[2][3] It is generally soluble in many common organic solvents.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₄S | [4] |

| Molecular Weight | 238.30 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 76-79 °C | [5] |

| Density (estimate) | 1.3023 g/cm³ | [5] |

| Solubility | Soluble in common organic solvents (e.g., THF, benzene, DMSO) | [4][6] |

| Spectral Data | ||

| IR | Conforms to structure | [7] |

| ¹H NMR | Data not readily available in searched sources. | |

| ¹³C NMR | Data not readily available in searched sources. |

Synthesis of the this compound

The this compound is prepared in a two-step synthesis from chlorosulfonyl isocyanate, methanol, and triethylamine.[8]

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of the this compound.

Experimental Protocol

Step 1: Synthesis of Methyl (chlorosulfonyl)carbamate [8]

-

Caution: Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. This procedure should be performed in a fume hood with appropriate personal protective equipment.

-

To a solution of chlorosulfonyl isocyanate (0.580 mol) in anhydrous benzene (150 mL) in a two-necked flask, a solution of anhydrous methanol (0.500 mol) in anhydrous benzene (25 mL) is added dropwise over 30 minutes while maintaining the temperature at 25-30 °C.

-

The reaction mixture is stirred for an additional 30 minutes.

-

Olefin-free hexane (125 mL) is added over 5 minutes while cooling the flask to 0-5 °C.

-

The precipitated product is collected by filtration, washed with hexane, and dried under vacuum to yield methyl (chlorosulfonyl)carbamate as a white solid.

Step 2: Synthesis of the this compound (Inner Salt) [8]

-

To a stirred solution of anhydrous triethylamine (0.225 mol) in anhydrous benzene (50 mL) at 10-15 °C, a solution of methyl (chlorosulfonyl)carbamate (0.100 mol) in anhydrous benzene (225 mL) is added dropwise over 1 hour.

-

The mixture is stirred for an additional 30 minutes at 25-30 °C.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Recrystallization from anhydrous tetrahydrofuran affords the pure this compound as colorless needles.

Applications in Organic Synthesis

The this compound is a versatile reagent employed in a range of chemical transformations.

Dehydration of Alcohols to Alkenes

The most prominent application of the this compound is the mild and selective dehydration of secondary and tertiary alcohols to the corresponding alkenes.[4] The reaction proceeds via a syn-elimination mechanism.[9] Primary alcohols are generally poor substrates for dehydration with the this compound.[4]

Caption: Mechanism of alcohol dehydration by the this compound.

-

To a solution of the secondary alcohol (1.8 mmol) in anhydrous tetrahydrofuran (THF, 4 mL) under a nitrogen atmosphere, add the this compound (5.5 mmol).

-

Reflux the resulting solution for 1 hour.

-

After cooling, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the alkene.

Synthesis of Heterocycles

The this compound is effective in the cyclodehydration of various substrates to form heterocyclic compounds.

The reaction of β-hydroxy amides with the this compound provides a convenient route to 2-oxazolines, which are important structural motifs in many biologically active molecules.[10]

-

Add a solution of a dipeptide (β-hydroxy amide, 0.16 mmol) in dry THF (3 mL) to a Pyrex tube and flush with nitrogen.

-

Add the this compound (0.176 mmol) in small portions.

-

Heat the mixture at 70 °C for 0.7-2.5 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and evaporate the solvent.

-

Purify the residue by column chromatography to afford the 2-oxazoline derivative.

Conversion of Primary Amides to Nitriles

Primary amides can be dehydrated to the corresponding nitriles using the this compound under mild conditions.[11]

Caption: Logical workflow for the conversion of primary amides to nitriles.

Safety and Handling

The this compound is moisture-sensitive and should be handled under an inert atmosphere.[2] It is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

The this compound is a powerful and versatile tool in organic synthesis, offering a mild and selective method for various chemical transformations, particularly dehydrations. Its ease of preparation and broad applicability make it an invaluable reagent for chemists in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. nbinno.com [nbinno.com]

- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L20155.14 [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. synarchive.com [synarchive.com]

- 10. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Burgess Reagent: A Technical Guide to its Discovery, Synthesis, and Application in Organic Chemistry

Abstract

This technical guide provides an in-depth overview of the Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate. It covers the historical context of its discovery by Edward M. Burgess, its chemical properties, and a detailed, reliable protocol for its synthesis. The core of this document focuses on the reagent's utility as a mild and selective agent for the dehydration of alcohols and the cyclodehydration of amino acid derivatives, presenting quantitative data in structured tables for comparative analysis. Detailed experimental procedures for key transformations are provided, alongside mechanistic insights visualized through Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

In the realm of synthetic organic chemistry, the selective transformation of functional groups under mild conditions is a paramount objective. The dehydration of alcohols to form alkenes is a fundamental reaction, yet often requires harsh acidic or basic conditions that are incompatible with sensitive substrates. To address this challenge, Professor Edward M. Burgess and his team at the Georgia Institute of Technology developed a novel reagent in 1968, now famously known as the this compound.[1] This mild and selective dehydrating agent, chemically named methyl N-(triethylammoniumsulfonyl)carbamate, has since become an invaluable tool in the synthetic chemist's arsenal.[1]

The this compound is an inner salt of a carbamate, soluble in many common organic solvents.[1] Its primary application lies in the conversion of secondary and tertiary alcohols, which possess an adjacent proton, into alkenes through a syn-elimination pathway.[1] Notably, primary alcohols do not undergo dehydration effectively with this reagent.[1] Beyond simple alcohol dehydration, its utility has expanded to include a variety of other synthetically important transformations, such as the formation of nitriles, isocyanides, and various heterocyclic systems. This guide will delve into the technical details of the this compound, providing the necessary information for its synthesis, understanding its reactivity, and its successful application in a laboratory setting.

Physicochemical Properties and Spectroscopic Data

The this compound is an off-white, crystalline solid that is sensitive to moisture and should be stored accordingly.[2] Its key physicochemical and spectroscopic data are summarized below.

| Property | Value |

| IUPAC Name | 1-Methoxy-N-triethylammoniosulfonyl-methanimidate[1] |

| CAS Number | 29684-56-8[1] |

| Molecular Formula | C₈H₁₈N₂O₄S[1] |

| Molar Mass | 238.30 g·mol⁻¹[1] |

| Appearance | Off-white powdery solid[2] |

| Melting Point | 71-72 °C (from toluene)[3] |

Table 1: Physicochemical Properties of the this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 3.66 (s, 3H, OCH₃), 3.29 (q, J = 7 Hz, 6H, N(CH₂CH₃)₃), 1.15 (t, J = 7 Hz, 9H, N(CH₂CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 155.0, 53.0, 45.5, 8.5 |

| IR (KBr) | ν (cm⁻¹): 1690 (C=O), 1345, 1110 (SO₂) |

Table 2: Spectroscopic Data for the this compound.

Synthesis of the this compound

The this compound can be reliably prepared in a two-step procedure from commercially available starting materials. The following protocol is adapted from a well-established Organic Syntheses procedure.

Experimental Protocol: Synthesis of Methyl (chlorosulfonyl)carbamate

Caution: Chlorosulfonyl isocyanate is highly corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Benzene is a known carcinogen and should be handled with extreme care.

-

A dry, 500-mL, two-necked round-bottomed flask equipped with a magnetic stirrer, a 125-mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is charged with a solution of chlorosulfonyl isocyanate (70.8 g, 0.500 mol) in 150 mL of anhydrous benzene.

-

A solution of anhydrous methanol (16.0 g, 0.500 mol) in 25 mL of anhydrous benzene is placed in the dropping funnel.

-

The flask is immersed in a water bath to maintain a temperature of 25–30 °C. The methanol solution is added dropwise to the stirred solution of chlorosulfonyl isocyanate over 30 minutes.

-

The reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

The flask is then cooled in an ice bath, and 125 mL of olefin-free hexane is added from the dropping funnel over 5 minutes.

-

The precipitated white solid is collected by filtration, washed with two 40-mL portions of hexane, and dried under reduced pressure to afford methyl (chlorosulfonyl)carbamate.

-

Yield: 76–80 g (88–92%)

-

Melting Point: 72–74 °C

-

Experimental Protocol: Synthesis of Methyl N-(triethylammoniumsulfonyl)carbamate (this compound)

-

A dry, 500-mL, two-necked round-bottomed flask is equipped with a magnetic stirrer, a 500-mL pressure-equalizing dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

A solution of anhydrous triethylamine (23.0 g, 0.227 mol) in 50 mL of anhydrous benzene is placed in the flask.

-

A solution of methyl (chlorosulfonyl)carbamate (17.4 g, 0.100 mol) in 225 mL of anhydrous benzene is added dropwise over 1 hour while maintaining the reaction temperature at 10–15 °C with a water bath.

-

The resulting mixture is stirred for an additional 30 minutes at 25–30 °C.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a light tan solid.

-

The solid is dissolved in 160 mL of anhydrous tetrahydrofuran at 30 °C and then cooled to induce crystallization.

-

The resulting colorless needles are collected by filtration to give the this compound.

-

Yield: 20.0–20.6 g (84–86%)

-

Melting Point: 70–72 °C (decomposes)

-

Mechanism of Action: The Syn-Elimination Pathway

The dehydration of alcohols by the this compound proceeds through a concerted, intramolecular syn-elimination (Ei) mechanism.[1][4] This stereospecific pathway is a key feature of the reagent, often providing a high degree of control in the formation of specific alkene isomers.

The reaction is initiated by the nucleophilic attack of the alcohol onto the electrophilic sulfur atom of the this compound, forming a sulfamate ester intermediate. Subsequent heating promotes a cyclic transition state where a proton on a carbon adjacent to the alcohol-bearing carbon is abstracted by the nitrogen atom of the carbamate, leading to the formation of the alkene, triethylammonium carbamate, and sulfur dioxide.

Caption: General mechanism of alcohol dehydration using the this compound.

Applications in Organic Synthesis

The this compound's mild nature and predictable stereoselectivity have led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals.

Dehydration of Alcohols

The primary application of the this compound is the dehydration of secondary and tertiary alcohols to yield alkenes. The reaction generally proceeds under neutral conditions and tolerates a wide range of functional groups.

| Substrate (Alcohol) | Product (Alkene) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Decalol | Δ¹,⁹-Octalin & Δ⁹,¹⁰-Octalin | Benzene | 80 | 1 | 95 |

| Cholesterol | Cholesta-3,5-diene | Benzene | 80 | 0.5 | 92 |

| endo-Norborneol | Nortricyclene | Benzene | 80 | 1.5 | 85 |

| 1-Methylcyclohexanol | 1-Methylcyclohexene | Benzene | 50 | 0.25 | 98 |

Table 3: Examples of Alcohol Dehydration using the this compound.

Cyclodehydration of Amino Acid Derivatives

A significant application of the this compound in modern organic synthesis is the cyclodehydration of β-hydroxy-α-amino acid derivatives, such as serine and threonine, to form oxazolines. This transformation is crucial in the synthesis of peptidomimetics and natural products containing the oxazoline moiety.

Caption: Workflow for the synthesis of oxazolines from β-hydroxy-α-amino acids.

| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Boc-Ser(tBu)-L-Phe-OMe | N-Boc-(4S)-4-(tert-butoxymethyl)-2-[(S)-1-(methoxycarbonyl)-2-phenylethyl]oxazoline | THF | 65 | 12 | 85 |

| N-Cbz-L-Threonine Me ester | (4S,5R)-4-carbomethoxy-5-methyl-2-benzyloxazoline | Benzene | 80 | 1 | 90 |

| N-Benzoyl-L-serine ethyl ester | (S)-4-carboethoxy-2-phenyloxazoline | CH₂Cl₂ | 25 | 2 | 88 |

Table 4: Examples of Oxazoline Synthesis via Cyclodehydration with the this compound.

Detailed Experimental Protocols for Key Applications

Dehydration of a Secondary Alcohol: Preparation of Cyclohexene from Cyclohexanol

-

To a stirred solution of cyclohexanol (1.00 g, 10.0 mmol) in 20 mL of anhydrous benzene in a 50-mL round-bottomed flask is added the this compound (2.62 g, 11.0 mmol).

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether (30 mL) and water (20 mL). The aqueous layer is extracted with diethyl ether (2 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is carefully removed by distillation at atmospheric pressure to afford cyclohexene.

-

Yield: Typically >90%

-

Cyclodehydration of a Serine Derivative: Synthesis of an Oxazoline

-

A solution of N-Boc-L-serine methyl ester (1.00 g, 4.29 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) is placed in a 50-mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

The this compound (1.23 g, 5.15 mmol) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 12 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the corresponding oxazoline.

-

Yield: Typically 80-90%

-

Conclusion

The this compound has established itself as a cornerstone in mild dehydration and cyclodehydration reactions. Its discovery marked a significant advancement in the field of organic synthesis, providing a reliable method for the formation of alkenes and heterocycles from sensitive substrates. The predictable syn-elimination mechanism allows for a high degree of stereochemical control. This guide has provided a comprehensive overview of the this compound, from its historical discovery and synthesis to its mechanistic underpinnings and practical applications. The detailed protocols and tabulated data serve as a valuable resource for researchers and professionals seeking to employ this versatile reagent in their synthetic endeavors.

References

The Burgess Reagent in Dehydration Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a highly effective and selective reagent for the dehydration of secondary and tertiary alcohols to yield alkenes.[1][2] Its mild reaction conditions and predictable stereochemistry make it a valuable tool in modern organic synthesis, particularly in the context of complex molecule construction where sensitive functional groups may be present.[3] This technical guide provides an in-depth overview of the this compound's mechanism of action, quantitative data on its performance, and detailed experimental protocols for its application.

Mechanism of Action

The dehydration of alcohols by the this compound proceeds through a concerted, intramolecular elimination (Eᵢ) mechanism.[4] This pathway is characterized by a syn-periplanar transition state, leading to the stereospecific removal of the hydroxyl group and a proton from the same side of the molecule.[2]

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the this compound. This step forms a sulfamate ester intermediate and liberates triethylamine. The subsequent and rate-determining step involves the formation of an intimate ion pair. This is followed by a rapid, intramolecular abstraction of a β-proton by the newly formed anionic nitrogen, leading to the formation of the alkene, carbon dioxide, methanol, and triethylamine.

The concerted nature of the elimination via a six-membered cyclic transition state ensures the observed syn-stereoselectivity. This is a key feature of the this compound and allows for a high degree of stereochemical control in the synthesis of alkenes. For tertiary alcohols, which can form stable carbocations, the reaction may proceed through an E1-like mechanism under milder conditions.[1]

Data Presentation

The efficiency of the this compound in dehydration reactions is demonstrated in the following table, which summarizes data from the microwave-assisted dehydration of various α-hydroxymethyl tetrahydrofurans.

| Substrate | Product | Time (min) | Yield (%) |

| (Tetrahydrofuran-2-yl)methanol | 2-Vinyltetrahydrofuran | 3 | 95 |

| (5-Methyltetrahydrofuran-2-yl)methanol | 2-Methyl-5-vinyltetrahydrofuran | 5 | 92 |

| (5-Phenyltetrahydrofuran-2-yl)methanol | 2-Phenyl-5-vinyltetrahydrofuran | 4 | 98 |

| (S)-(Tetrahydrofuran-2-yl)methanol | (S)-2-Vinyltetrahydrofuran | 3 | 94 |

| (R)-(Tetrahydrofuran-2-yl)methanol | (R)-2-Vinyltetrahydrofuran | 3 | 96 |

Table 1: Microwave-assisted dehydration of α-hydroxymethyl tetrahydrofurans using the this compound in dioxane at 150°C. Data sourced from Organic & Biomolecular Chemistry.

Experimental Protocols

Preparation of the this compound

Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Chlorosulfonyl isocyanate is highly corrosive.

-

Methyl (chlorosulfonyl)carbamate Synthesis: A solution of chlorosulfonyl isocyanate (0.580 mol) in anhydrous benzene (150 mL) is placed in a two-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. A solution of anhydrous methanol (0.500 mol) in anhydrous benzene (25 mL) is added dropwise over 30 minutes while maintaining the temperature at 25-30°C with a water bath. The mixture is stirred for an additional 30 minutes. Olefin-free hexane (125 mL) is then added over 5 minutes while cooling the flask to 0-5°C in an ice bath. The resulting white crystalline product is collected by filtration, washed with hexane, and dried under reduced pressure.[5]

-

This compound Formation: A solution of triethylamine (0.105 mol) in anhydrous benzene (100 mL) is added to a two-necked, round-bottomed flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. A solution of methyl (chlorosulfonyl)carbamate (0.100 mol) in dried benzene (225 mL) is added dropwise over 1 hour, maintaining the temperature at 10-15°C. The mixture is stirred for an additional 30 minutes at 25-30°C. The triethylamine hydrochloride precipitate is removed by filtration. The filtrate is concentrated under reduced pressure to yield the this compound as light tan needles. The product can be recrystallized from anhydrous tetrahydrofuran.[5]

General Procedure for Microwave-Assisted Dehydration of a Secondary Alcohol

-

Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol) and the this compound (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add anhydrous dioxane (5 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 3-5 minutes.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure alkene product.

Mandatory Visualizations

References

In-Depth Technical Guide to Burgess Reagent: Safety Precautions and Handling

For researchers, scientists, and drug development professionals, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a valuable tool for mild and selective dehydration reactions. However, its utility is matched by its hazardous nature, necessitating strict adherence to safety protocols. This guide provides a comprehensive overview of the this compound's safety data, detailed handling and experimental procedures, and emergency response guidelines to ensure its safe application in the laboratory.

Core Safety Information

The this compound is a moisture- and air-sensitive crystalline solid that can cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and storage are critical to maintain its reactivity and ensure personnel safety.

Hazard Identification and Classification

The this compound is classified as hazardous under the OSHA Hazard Communication Standard.[1] Key hazard statements associated with the reagent are:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The corresponding signal word is Warning .[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of the this compound is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 29684-56-8 | [1] |

| Molecular Formula | C₈H₁₈N₂O₄S | [3] |

| Appearance | White to pale reddish-yellow crystalline powder | [4] |

| Purity | Typically >97% | [4] |

| Solubility | Soluble in common organic solvents | [3][4] |

| Stability | Stable under normal conditions, but sensitive to heat and moisture | [1][4] |

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling the this compound, a combination of appropriate personal protective equipment and engineering controls is mandatory.

Engineering Controls

-

Fume Hood: All manipulations of the this compound should be conducted in a well-ventilated chemical fume hood.[2]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are required.[2][4]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[4]

-

Respiratory Protection: For large-scale operations or in situations where dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[3]

Safe Handling and Storage

The sensitive nature of the this compound demands meticulous attention to handling and storage procedures to prevent degradation and ensure safety.

Storage

-

Temperature: Store in a freezer at or below -20°C.[4]

-

Atmosphere: Keep under an inert atmosphere, such as nitrogen or argon, to protect from moisture and air.[4]

-

Container: The container should be kept tightly closed in a dry and well-ventilated place.[4]

-

Incompatibilities: Store separately from strong oxidizing agents, with which it can react vigorously.[1][4]

Handling

-

Inert Atmosphere: Handle the reagent under an inert atmosphere whenever possible.

-

Avoid Dust Formation: Minimize the generation of dust during transfer and weighing.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Experimental Protocol: Safe Dehydration of a Secondary Alcohol

This protocol provides a detailed methodology for a typical laboratory-scale dehydration of a secondary alcohol using the this compound, with an emphasis on safety at each step.

Caption: Experimental workflow for the safe use of this compound.

Methodology:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

-

Assemble the reaction apparatus, including a stirrer and a reflux condenser with an inert gas inlet.

-

Charge the reaction flask with the secondary alcohol and an appropriate anhydrous solvent (e.g., THF, benzene).

-

-

Reagent Addition:

-

In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound into a dry container.

-

Slowly add the this compound to the stirred solution of the alcohol in portions. This helps to control the reaction rate and any potential exotherm.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (reactions are often run at reflux).

-

Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Crucially, quench any unreacted this compound by the slow, dropwise addition of water or a saturated aqueous solution of sodium bicarbonate. This should be done cautiously as the hydrolysis of the reagent can be exothermic.

-

Transfer the mixture to a separatory funnel and perform a standard aqueous work-up to separate the organic product from water-soluble byproducts.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Waste Disposal:

-

Purify the crude product by an appropriate method, such as flash column chromatography.

-

Dispose of all chemical waste, including aqueous layers and any solid byproducts, according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.

-

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Caption: Emergency response flowchart for this compound exposure.

First-Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Evacuate personnel to a safe area.[2]

-

Containment and Cleaning: Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][2] Do not allow the chemical to enter drains.[2]

By understanding the hazards and strictly adhering to these safety precautions and handling guidelines, researchers can safely and effectively utilize the this compound in their synthetic endeavors.

References

The Burgess Reagent: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a versatile and mild dehydrating agent widely employed in organic synthesis.[1][2] Its primary application is the conversion of secondary and tertiary alcohols into alkenes via a syn-elimination pathway.[1][2] Beyond dehydration, its utility extends to the synthesis of various heterocycles, nitriles, and isocyanides, making it a valuable tool in medicinal chemistry and drug development.[2][3][4][5] The reagent is a white to light yellow crystalline solid, known for its sensitivity to moisture and air, necessitating storage under an inert atmosphere at low temperatures.[3][6][7] This guide provides an in-depth analysis of the solubility and stability of the this compound in common organic solvents, offering critical data and protocols for its effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the this compound is provided below.

| Property | Value | Reference |

| Chemical Name | Methyl N-(triethylammoniumsulfonyl)carbamate | [1] |

| CAS Number | 29684-56-8 | [8][9] |

| Molecular Formula | C₈H₁₈N₂O₄S | [1][3] |

| Molecular Weight | 238.30 g/mol | [1] |

| Appearance | White to light yellow crystalline powder/needles | [3][6][7][8] |

| Melting Point | 76-79 °C / 168.8-174.2 °F (decomposes) | [3][8][10] |

Solubility Profile

For researchers requiring precise solubility data for specific applications, such as reaction optimization or crystallisation studies, it is recommended to determine these values experimentally. A general protocol for this determination is provided in Section 6.1.

Stability and Decomposition

The thermal stability of the this compound is a critical factor in its handling, storage, and application, particularly in reactions requiring elevated temperatures. The reagent is known to be sensitive to heat and moisture.[6][7]

Thermal Stability in Tetrahydrofuran (THF)

Quantitative studies on the thermal stability of the this compound have been conducted by monitoring its decomposition in deuterated tetrahydrofuran (THF-d8) via NMR spectroscopy. The results indicate a significant temperature-dependent degradation.[13]

| Solvent | Temperature (°C) | Half-life (t½) in minutes |

| THF-d8 | 50 | 216 |

| THF-d8 | 78 (Reflux) | 19 |

At 50 °C, the reagent has a half-life of 216 minutes. However, this stability decreases dramatically at the reflux temperature of THF (approximately 78 °C), with the half-life shortening to just 19 minutes.[13] Complete decomposition is observed in less than an hour at this temperature.[13] These findings are crucial for reaction planning, as they explain why yields can be modest in reactions requiring prolonged heating, such as the conversion of oxiranes to sulfamidates.[13]

Decomposition Pathway

The thermal decomposition of the this compound, particularly in the context of alcohol dehydration, proceeds through an intramolecular syn-elimination (Ei) mechanism.[2] The process involves two main stages:

-

Formation of a Sulfamate Ester: The alcohol substrate reacts with the this compound to form a sulfamate ester intermediate.[4][13]

-

Intramolecular Elimination: Upon heating, the sulfamate ester undergoes pyrolysis. This involves the formation of an ion pair, followed by a rapid transfer of a β-hydrogen from the carbon backbone to the anionic portion of the intermediate, leading to the formation of the alkene, carbon dioxide, methanol, and triethylamine.[5][13]

The following diagram illustrates the generalized decomposition pathway of the this compound when reacting with a secondary alcohol.

Caption: Decomposition pathway of this compound with an alcohol.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for determining the solubility and stability of the this compound.

General Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

General Workflow for Stability (Half-life) Determination via NMR

Caption: Workflow for determining the stability of this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the solubility and stability of the this compound. These protocols can be adapted by researchers to suit specific laboratory conditions and analytical equipment.

Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard procedure for determining the solubility of the this compound in a given organic solvent at a specific temperature.

-

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with sealed caps

-

Centrifuge

-

Volumetric pipette

-

Drying oven or vacuum desiccator

-

-

Procedure:

-

Add an excess amount of the this compound to a vial to ensure a saturated solution is formed.

-

Add a known volume of the desired anhydrous organic solvent to the vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with constant agitation to ensure saturation.

-

After equilibration, cease agitation and allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Remove the solvent from the aliquot under reduced pressure or by gentle heating in a drying oven until a constant weight of the residual solid (the dissolved this compound) is achieved.

-

Weigh the vial containing the dried residue.

-

Calculation: Determine the mass of the dissolved this compound by subtracting the initial weight of the empty vial. Calculate the solubility in g/100 mL or mol/L.

-

Protocol for Stability Monitoring (¹H NMR Spectroscopy)

This protocol describes how to monitor the thermal decomposition of the this compound and determine its half-life at a given temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Materials and Equipment:

-

This compound

-

Anhydrous deuterated solvent (e.g., THF-d8)

-

Internal standard (optional, but recommended for high accuracy)

-

NMR tubes

-

NMR spectrometer with variable temperature control

-

-

Procedure:

-

Prepare a solution of the this compound of known concentration in the chosen anhydrous deuterated solvent directly in an NMR tube. If using an internal standard, add it to the solution and record its concentration.

-

Place the NMR tube in the spectrometer.

-

Allow the sample to thermally equilibrate at the desired temperature (e.g., 50 °C) for a few minutes.

-

Acquire an initial ¹H NMR spectrum (t=0). Ensure the spectral window and acquisition parameters are set to clearly resolve a characteristic peak of the this compound (e.g., the methylene protons of the triethylammonium group) and the internal standard.

-

Set up the spectrometer to automatically acquire a series of 1D spectra at fixed time intervals. The frequency of acquisition should be appropriate for the expected rate of decomposition.

-

Continue acquiring spectra until significant decomposition (e.g., >90%) of the reagent is observed.

-

Data Analysis:

-

Process each spectrum (Fourier transform, phase, and baseline correction).

-

For each time point, integrate the area of the chosen this compound peak and, if used, the internal standard peak.

-

Normalize the integral of the this compound peak against the internal standard to correct for any variations in spectrometer performance.

-

Plot the natural logarithm of the concentration (or normalized integral) of the this compound versus time.

-

The slope of the resulting line will be the negative of the first-order rate constant (-k).

-

Calculate the half-life (t½) using the equation: t½ = ln(2) / k .

-

-

Conclusion

While the this compound is an invaluable synthetic tool with generally good solubility in organic solvents, its thermal instability at elevated temperatures is a significant consideration for its practical application. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize the this compound, optimize reaction conditions, and ensure reproducible outcomes. The provided workflows and experimental procedures offer a framework for laboratories to generate specific solubility and stability data tailored to their unique research needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. apicdmo.com [apicdmo.com]

- 4. medium.com [medium.com]

- 5. atlanchimpharma.com [atlanchimpharma.com]

- 6. nbinno.com [nbinno.com]

- 7. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound [drugfuture.com]

- 10. This compound | 29684-56-8 [chemicalbook.com]

- 11. Burgess_reagent [chemeurope.com]

- 12. chembk.com [chembk.com]

- 13. ukessays.com [ukessays.com]

The Burgess Reagent: A Mild and Selective Tool for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of mild, selective, and high-yielding reagents is paramount. The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, has emerged as a powerful and versatile tool that addresses these needs across a range of synthetic transformations. Initially developed as a mild dehydrating agent, its application has expanded significantly, proving invaluable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This guide provides a comprehensive overview of the key advantages of the this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Advantages of the this compound

The this compound offers several distinct advantages over classical reagents, making it a preferred choice in many synthetic endeavors:

-

Mild Reaction Conditions: Transformations using the this compound are typically conducted under neutral and often mild thermal conditions, preserving sensitive functional groups that might not be compatible with harsh acidic or basic reagents.[1] This high degree of chemoselectivity minimizes the need for protecting group strategies, streamlining synthetic routes.[1]

-

High Selectivity: The reagent is highly selective for specific transformations. For instance, it efficiently dehydrates secondary and tertiary alcohols to alkenes but generally does not react with primary alcohols under the same conditions.[2][3] This selectivity allows for precise chemical manipulations in polyfunctional molecules.

-

Syn-Elimination Pathway: The dehydration of alcohols proceeds through a concerted syn-elimination mechanism, providing a predictable and stereoselective route to alkene formation.[4][5][6] This stereospecificity is a significant advantage in controlling the geometry of the resulting double bond.

-

Broad Substrate Scope: The this compound has demonstrated efficacy across a wide array of substrates, facilitating not only dehydration reactions but also the synthesis of nitriles from primary amides, isocyanides from formamides, and a variety of heterocyclic systems such as oxazolines and thiazolines.[7][8]

-

Solubility: It is soluble in most common organic solvents, even nonpolar ones, which simplifies reaction setup and workup procedures.[3]

Key Synthetic Applications

The utility of the this compound is best illustrated through its diverse applications in organic synthesis.

Dehydration of Alcohols to Alkenes

The most well-known application of the this compound is the dehydration of secondary and tertiary alcohols to form alkenes.[2] The reaction proceeds under mild conditions and with high yields, often favoring the thermodynamically more stable Zaitsev product.[3]

Quantitative Data for Alcohol Dehydration:

| Substrate (Alcohol) | Product (Alkene) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Tertiary Alcohol in Fredericamycin A synthesis | Corresponding enone | THF | Reflux | - | quantitative | [9] |

| Tertiary Alcohol in Cladiellin skeleton synthesis | Diene | - | - | - | high | [9] |

| Tertiary Hydroxyl group | Alkene | - | - | - | 83 | [9] |

| Alcohol in Guaianolide ring system synthesis | Alkene | - | - | - | - | [9] |

| Quinone alcohol | Methylphytylquinones | Benzene | 85 | - | 80 | [9] |

Experimental Protocol: General Procedure for Dehydration of a Secondary Alcohol

A solution of the secondary alcohol (1.0 eq) in anhydrous benzene (0.2 M) is prepared under an inert atmosphere (e.g., nitrogen or argon). The this compound (1.2-1.5 eq) is added in one portion. The reaction mixture is then heated to reflux (approximately 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired alkene.

Note: Reaction times and the amount of reagent may vary depending on the specific substrate.

Synthesis of Nitriles from Primary Amides

The this compound provides a mild and efficient method for the dehydration of primary amides to the corresponding nitriles.[7] This transformation is particularly useful for substrates containing sensitive functional groups that would not tolerate harsher dehydrating agents.[3]

Quantitative Data for Nitrile Synthesis from Primary Amides:

| Substrate (Primary Amide) | Product (Nitrile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzamide | Benzonitrile | THF | Reflux | 1 | 95 | [10] |

| Phenylacetamide | Phenylacetonitrile | THF | Reflux | 1 | 92 | [10] |

| Nicotinamide | 3-Cyanopyridine | THF | Reflux | 1 | 90 | [10] |

| 2-Phenylpropionamide | 2-Phenylpropionitrile | THF | Reflux | 1 | 94 | [10] |

Experimental Protocol: General Procedure for the Synthesis of Nitriles from Primary Amides

To a solution of the primary amide (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under a nitrogen atmosphere, the this compound (1.1-1.3 eq) is added. The resulting mixture is heated to reflux until the starting material is consumed, as indicated by TLC analysis. The reaction mixture is then cooled, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the pure nitrile.

Cyclodehydration for Heterocycle Synthesis

A significant advantage of the this compound lies in its ability to effect cyclodehydration reactions to form various heterocyclic systems. Of particular importance is the synthesis of oxazolines and thiazolines from β-hydroxy amides and β-thio amides, respectively.[8] These heterocycles are prevalent in many biologically active natural products and serve as important intermediates in drug development.[11]

Quantitative Data for Oxazoline Synthesis:

| Substrate (β-Hydroxy Amide) | Product (Oxazoline) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-(2-hydroxyethyl)benzamide | 2-Phenyl-2-oxazoline | CH₂Cl₂ | 40 | 1 h | High | [12] |

| Serine derivatives | Corresponding 4,5-dihydro-oxazoles | - | - | - | - | [7] |

| Threonine derivatives | Corresponding 4,5-dihydro-oxazoles | - | - | - | - | [7] |

Experimental Protocol: General Procedure for the Synthesis of 2-Oxazolines

A solution of the β-hydroxy amide (1.0 eq) in dry dichloromethane (CH₂Cl₂) (0.3 M) is treated with the this compound (2.0 eq) at room temperature under an inert atmosphere. The reaction mixture is then warmed to 40 °C and stirred for 1 hour. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to provide the desired 2-oxazoline.[12]

Mechanistic Insights

The synthetic utility of the this compound is underpinned by its well-defined reaction mechanisms.

The Syn-Elimination Mechanism in Alcohol Dehydration

The dehydration of secondary and tertiary alcohols proceeds through a concerted, intramolecular syn-elimination pathway (Eᵢ mechanism). The alcohol first attacks the electrophilic sulfur atom of the this compound to form a sulfamate ester intermediate. Upon heating, this intermediate undergoes a six-membered cyclic transition state where a β-proton is transferred to the nitrogen atom of the departing sulfamate group, leading to the formation of the alkene.

Caption: Mechanism of alcohol dehydration via syn-elimination.

Experimental Workflow for a Typical this compound Reaction

The general workflow for a synthesis utilizing the this compound is straightforward, involving simple setup and purification steps.

Caption: General experimental workflow for this compound reactions.

Conclusion

The this compound stands out as a mild, selective, and versatile tool in the arsenal of the modern synthetic chemist. Its ability to effect a range of important transformations under neutral conditions makes it particularly valuable in the synthesis of complex and sensitive molecules, a common requirement in drug discovery and development. The predictable stereochemical outcome of the syn-elimination in dehydration reactions further enhances its utility. As the demand for more efficient and selective synthetic methodologies continues to grow, the applications of the this compound are likely to expand even further, solidifying its role as a key reagent in contemporary organic synthesis.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. synarchive.com [synarchive.com]

- 6. ukessays.com [ukessays.com]

- 7. atlanchimpharma.com [atlanchimpharma.com]

- 8. pure.au.dk [pure.au.dk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

The Burgess Reagent: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth overview of the Burgess reagent (Methyl N-(triethylammoniumsulfonyl)carbamate), a versatile and mild dehydrating agent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications. Experimental protocols for its preparation and use in significant transformations, including the dehydration of alcohols, conversion of amides to nitriles, and cyclodehydration reactions, are provided. Furthermore, this guide includes key reaction mechanisms and workflows visualized using the DOT language to facilitate a deeper understanding of its synthetic utility.

Introduction

The this compound, first reported by Edward M. Burgess, is a highly selective carbamate-derived inner salt used for the mild dehydration of alcohols and other functional groups.[1] Its solubility in common organic solvents and its efficacy under neutral conditions make it an invaluable tool for transformations involving sensitive substrates that are incompatible with harsher, acid-catalyzed dehydration methods.[1] This guide will detail the fundamental characteristics and synthetic applications of this important reagent.

Physicochemical Properties and Identification

The this compound is a white to off-white crystalline solid that is sensitive to moisture and should be stored under an inert atmosphere at low temperatures.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 29684-56-8 | [4] |

| Molecular Formula | C₈H₁₈N₂O₄S | [3] |

| Molecular Weight | 238.3 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 71-72 °C (from toluene) | [2] |

| Solubility | Soluble in most common organic solvents | [1] |

Synthesis of the this compound

The this compound is readily prepared in a two-step synthesis from commercially available starting materials.[2][5] The overall synthesis pathway is depicted below.

Caption: Synthesis of the this compound.

Experimental Protocol: Synthesis of the this compound

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Anhydrous methanol

-

Anhydrous benzene

-

Triethylamine (TEA)

-

Hexanes

Step 1: Preparation of Methyl (chlorosulfonyl)carbamate (MCC) [5]

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve chlorosulfonyl isocyanate in anhydrous benzene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of anhydrous methanol in anhydrous benzene dropwise via the dropping funnel while maintaining the temperature between 25-30 °C.

-

After the addition is complete, stir the reaction mixture for approximately 30 minutes.

-

Filter the resulting white crystalline precipitate and wash with hexanes to yield methyl (chlorosulfonyl)carbamate (MCC).

Step 2: Preparation of the this compound [5]

-

Suspend the freshly prepared MCC in anhydrous benzene in a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 10-15 °C using a cooling bath.

-

Slowly add a solution of triethylamine in anhydrous benzene dropwise over one hour.

-

Upon completion of the addition, the this compound will precipitate as colorless needles.

-

Filter the product, wash with anhydrous benzene, and dry under vacuum to obtain the final product.

Key Applications in Organic Synthesis

The this compound is a versatile tool for a range of chemical transformations. Its primary applications include the dehydration of alcohols, the conversion of amides to nitriles, and the cyclodehydration of hydroxy amides.

Dehydration of Alcohols to Alkenes

The this compound is most renowned for its ability to dehydrate secondary and tertiary alcohols to their corresponding alkenes under mild, neutral conditions.[3] The reaction proceeds via a stereospecific syn-elimination mechanism.[4] Primary alcohols, however, typically form urethanes when treated with the this compound.[2]

Caption: General Mechanism of Alcohol Dehydration.

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

This compound (1.1 equivalents)

-

Anhydrous benzene or toluene

-

Silica gel for chromatography

Procedure:

-

Dissolve the secondary alcohol in anhydrous benzene in a round-bottom flask under a nitrogen atmosphere.

-

Add the this compound in one portion.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkene.

| Substrate (Alcohol) | Product (Alkene) | Yield (%) | Reference |

| 2-Adamantanol | 2-Adamantene | >95 | [6] |

| endo-Norborneol | Nortricyclene | 90 | [6] |

| Cholesterol | Cholesta-3,5-diene | 92 | [6] |

Conversion of Primary Amides to Nitriles

The this compound provides a mild method for the dehydration of primary amides to nitriles, tolerating a variety of sensitive functional groups.[2]

Materials:

-

Primary amide

-

This compound (1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the primary amide in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the this compound and stir the mixture at room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

| Substrate (Amide) | Product (Nitrile) | Yield (%) | Reference |

| Benzamide | Benzonitrile | >90 | [7] |

| Nicotinamide | 3-Cyanopyridine | >90 | [7] |

Cyclodehydration of β-Hydroxy Amides to Oxazolines

The this compound is effective for the cyclodehydration of β-hydroxy amides to form 2-oxazolines, which are important heterocyclic motifs in natural products and ligands for asymmetric catalysis.[8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 4. chemistry-reaction.com [chemistry-reaction.com]

- 5. ukessays.com [ukessays.com]

- 6. pure.au.dk [pure.au.dk]

- 7. researchgate.net [researchgate.net]

- 8. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

An Introductory Review of Burgess Reagent Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective organosulfur compound widely employed in modern organic synthesis. Since its development by Edward M. Burgess, it has emerged as a versatile tool for a variety of chemical transformations, most notably dehydration reactions.[1] Its high solubility in many organic solvents, coupled with its mild reaction conditions, makes it an invaluable asset in the synthesis of complex molecules, particularly in the pharmaceutical industry where functional group tolerance is paramount.[2] This technical guide provides a comprehensive overview of the core applications of the this compound, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate its practical implementation in the laboratory.

Core Principles: Structure and Reactivity

The this compound is an inner salt, existing as a zwitterion. It is typically prepared in a two-step sequence from chlorosulfonyl isocyanate, methanol, and triethylamine.[3] The reagent's reactivity stems from the electrophilic sulfur atom, which readily reacts with nucleophiles such as alcohols.

The general mechanism for the dehydration of alcohols involves an initial attack of the alcohol onto the sulfur atom of the this compound, forming a sulfamate ester intermediate. This is followed by a syn-elimination pathway, where a proton adjacent to the hydroxyl-bearing carbon is abstracted by the triethylamine byproduct, leading to the formation of an alkene.[1] This stereospecific syn-elimination is a key feature of the this compound and allows for predictable stereochemical outcomes.[3]

Key Applications

The primary utility of the this compound lies in its ability to effect dehydration and related transformations under mild conditions. Key applications include the synthesis of alkenes, nitriles, isonitriles, and various heterocyclic systems.

Dehydration of Alcohols to Alkenes

The dehydration of secondary and tertiary alcohols to form alkenes is one of the most common applications of the this compound.[1] The reaction is known for its high yields and selectivity, often favoring the formation of the thermodynamically more stable Zaitsev product.[4] Primary alcohols, however, do not typically undergo dehydration and instead form urethanes.[3]

Quantitative Data for Alkene Synthesis

| Substrate (Alcohol) | Product (Alkene) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tertiary Alcohol Derivative | Corresponding Alkene | MsCl/DBU | - | >95 | [2] |

| Tertiary Alcohol Derivative | Corresponding Alkene | This compound | - | 83 | [2] |

| (-)-α-Herbertenol Precursor | Olefin Intermediate | - | - | - | [2] |

| Cladiellin Skeleton Precursor | Alkene Product | - | - | High | [2] |

Experimental Protocol: Dehydration of a Tertiary Alcohol

A solution of the tertiary alcohol (1.0 mmol) in dry benzene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere. The this compound (1.2 mmol) is added to the solution in one portion. The reaction mixture is then heated to reflux (approximately 80 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent to afford the desired alkene.

Synthesis of Nitriles from Primary Amides